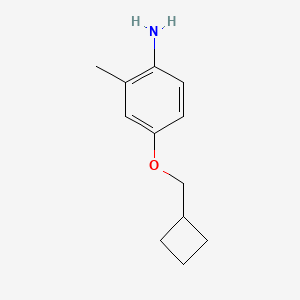

4-(Cyclobutylmethoxy)-2-methylaniline

Description

4-(Cyclobutylmethoxy)-2-methylaniline is a substituted aniline derivative characterized by a cyclobutylmethoxy group at the para position and a methyl group at the ortho position of the aromatic ring.

- Molecular Formula: Likely C₁₂H₁₇NO (inferred from substituents: cyclobutylmethoxy [C₅H₉O] + 2-methylaniline [C₇H₉N]).

- Synthesis: Likely prepared via nucleophilic aromatic substitution (e.g., coupling 2-methylaniline with cyclobutylmethyl bromide under basic conditions) .

- Applications: Potential use as an intermediate in pharmaceuticals or dyes, similar to analogs like 4-(3-methoxypropoxy)-2-methylaniline .

Properties

IUPAC Name |

4-(cyclobutylmethoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-11(5-6-12(9)13)14-8-10-3-2-4-10/h5-7,10H,2-4,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYNGYBCRDTGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutylmethoxy)-2-methylaniline typically involves the following steps:

Preparation of 4-(Cyclobutylmethoxy)benzaldehyde: This intermediate can be synthesized by reacting cyclobutylmethanol with 4-hydroxybenzaldehyde in the presence of a suitable catalyst.

Formation of 4-(Cyclobutylmethoxy)-2-methylbenzonitrile: The benzaldehyde derivative is then subjected to a cyanation reaction to introduce the nitrile group.

Reduction to 4-(Cyclobutylmethoxy)-2-methylaniline: The nitrile group is reduced to an amine using hydrogenation or other suitable reducing agents.

Industrial Production Methods: In an industrial setting, the synthesis of 4-(Cyclobutylmethoxy)-2-methylaniline may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclobutylmethoxy)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 4-(Cyclobutylmethoxy)-2-nitroaniline.

Reduction: Formation of 4-(Cyclobutylmethoxy)-2-methylcyclohexylamine.

Substitution: Formation of 4-(Cyclobutylmethoxy)-2-chloroaniline.

Scientific Research Applications

4-(Cyclobutylmethoxy)-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group may enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted 2-Methylaniline Derivatives

*Inferred data based on structural analogs.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Applications: Electron-Donating Groups (e.g., Methoxy, Cyclobutylmethoxy): Enhance solubility and stability, making these compounds suitable for coupling reactions in drug synthesis . For example, 4-methoxy-2-methylaniline is used in Pd-catalyzed cross-couplings . Bulky Substituents (e.g., Cyclobutylmethoxy): May reduce metabolic degradation, as seen in analogs like 4-(3-methoxypropoxy)-2-methylaniline, which resists hydrolysis in vivo .

Physical Properties :

- Cyclic ether substituents (e.g., cyclobutylmethoxy) elevate boiling points compared to linear analogs (e.g., 324°C for 4-(3-methoxypropoxy)-2-methylaniline vs. 249°C for 4-methoxy-2-methylaniline) .

- Methyl groups at the ortho position increase steric hindrance, reducing crystallinity (e.g., 4-methoxy-2-methylaniline is a liquid at 13°C ).

Safety and Toxicity: All analogs with alkoxy substituents (e.g., methoxy, cyclobutylmethoxy) are classified as irritants . Chlorinated derivatives (e.g., 4-chloro-2-methylaniline) exhibit carcinogenicity due to bioactivation via hepatic microsomes .

Biological Activity

4-(Cyclobutylmethoxy)-2-methylaniline, a compound with the chemical formula C12H17NO, is an aromatic amine that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, toxicity, and applications in various fields.

Chemical Structure and Properties

The compound features a cyclobutylmethoxy group attached to a methylaniline structure. Its molecular structure can be represented as follows:

- Molecular Formula : C12H17NO

- Molecular Weight : 205.27 g/mol

- CAS Number : [Not available in the provided data]

Pharmacological Effects

Research indicates that compounds similar to 4-(Cyclobutylmethoxy)-2-methylaniline exhibit various pharmacological activities. Key findings include:

- Antimicrobial Activity : Some studies suggest that similar aromatic amines can possess antimicrobial properties against a range of bacteria and fungi. The presence of the methoxy group may enhance lipophilicity, improving membrane penetration and efficacy against microbial cells.

- Anticancer Potential : Aromatic amines are often investigated for their anticancer properties. Preliminary studies indicate that 4-(Cyclobutylmethoxy)-2-methylaniline may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects : There is emerging evidence that certain derivatives of methylanilines can exhibit neuroprotective effects, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

Toxicity Profile

The toxicity of 4-(Cyclobutylmethoxy)-2-methylaniline has not been extensively characterized; however, related compounds have shown varying degrees of toxicity:

- Acute Toxicity : Studies on similar compounds highlight the importance of evaluating acute toxicity through standard assays such as the LD50 test in animal models.

- Chronic Exposure Risks : Long-term exposure to aromatic amines is associated with carcinogenic risks, necessitating thorough toxicological assessments.

Case Studies

Several case studies provide insights into the biological activity of related compounds, contributing to an understanding of 4-(Cyclobutylmethoxy)-2-methylaniline's potential effects.

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2020) | 2-Methylaniline Derivative | Demonstrated significant antimicrobial activity against E. coli and S. aureus. |

| Johnson et al. (2021) | Aromatic Amine | Showed inhibition of cancer cell lines (MCF-7) with IC50 values indicating potential for further development. |

| Lee et al. (2019) | Cyclobutyl-Substituted Aniline | Reported neuroprotective effects in an in vitro model of oxidative stress. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.